1-(2-fluoroethyl)-1H-pyrazol-5-amine
Overview
Description
1-(2-Fluoroethyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a fluoroethyl group and an amine group
Mechanism of Action
Target of Action
It is known that similar compounds interact with various biological targets, such as enzymes or receptors, to exert their effects .
Mode of Action
Similar compounds are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Related compounds have been studied for their effects on cellular processes .
Action Environment
Environmental factors are known to influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(2-fluoroethyl)-1H-pyrazol-5-amine are largely determined by its interactions with various biomolecules. For instance, it has been suggested that this compound may interact with the L-type amino acid transporter 1 (LAT1), which is known to mediate the uptake of large, neutral amino acids . The nature of these interactions is likely to be influenced by the specific chemical structure of this compound, particularly the presence of the fluorine atom .
Cellular Effects
The effects of this compound on cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve a range of binding interactions with biomolecules, as well as potential effects on enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound in animal models are likely to vary depending on the dosage used . Studies have suggested that this compound may have threshold effects, as well as potential toxic or adverse effects at high doses
Metabolic Pathways
This compound may be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be mediated by specific transporters or binding proteins . This compound may also have effects on its localization or accumulation within cells
Subcellular Localization
This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-1H-pyrazol-5-amine typically involves the reaction of 2-fluoroethylamine with a suitable pyrazole precursor. One common method includes the nucleophilic substitution reaction where 2-fluoroethylamine reacts with a halogenated pyrazole under basic conditions to yield the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
1-(2-Fluoroethyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Comparison with Similar Compounds
2-Fluoroethanol: An organic compound with a similar fluoroethyl group but different functional properties.
Fluoroethyl-substituted triazoles: Compounds with similar structural motifs but different ring systems.
Uniqueness: 1-(2-Fluoroethyl)-1H-pyrazol-5-amine is unique due to its specific combination of a pyrazole ring and a fluoroethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2-fluoroethyl)pyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN3/c6-2-4-9-5(7)1-3-8-9/h1,3H,2,4,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNVCCYGOGHEJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCF)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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